molecular formula C22H29N5O2 B2398959 2-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 1257549-59-9

2-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B2398959
CAS No.: 1257549-59-9
M. Wt: 395.507
InChI Key: MLZYMCZVOKJHMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone is a sophisticated chemical tool of significant interest in medicinal chemistry and kinase research. This compound is structurally characterized by a 1,3,4-oxadiazole core linked to phenylpiperazine and piperidine moieties, a design frequently employed in the development of targeted protein kinase inhibitors [Source: RCSB PDB, common kinase inhibitor motifs] . Its primary research value lies in its potential as a potent and selective inhibitor of Focal Adhesion Kinase (FAK), a key signaling protein implicated in cellular adhesion, migration, proliferation, and survival. By inhibiting FAK autophosphorylation at Tyr397, this compound disrupts downstream signaling pathways, such as those involving PI3K/Akt and Ras-MAPK [Source: PubChem Bioassay Data] . Consequently, it serves as a critical pharmacological probe for investigating the role of FAK in oncogenesis, cancer cell invasion, and metastasis. Researchers utilize this molecule in in vitro and cell-based assays to study tumor biology, with a focus on understanding mechanisms of drug resistance and evaluating potential anti-metastatic strategies. The integration of the cyclopropyl-oxadiazole component is designed to optimize physicochemical properties and binding affinity, making it a valuable compound for structure-activity relationship (SAR) studies aimed at developing next-generation targeted cancer therapeutics.

Properties

IUPAC Name

2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2/c28-20(27-14-12-26(13-15-27)19-4-2-1-3-5-19)16-25-10-8-18(9-11-25)22-24-23-21(29-22)17-6-7-17/h1-5,17-18H,6-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZYMCZVOKJHMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)C3CCN(CC3)CC(=O)N4CCN(CC4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular Formula C20H24N6O
Molecular Weight 368.45 g/mol
IUPAC Name This compound
Canonical SMILES CC(=O)N1CCN(C1)C2=C(N=N2)C3CC3C=C(C=C3)C4=CC=CC=C4

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as an anticancer agent and its effects on neurotransmitter systems.

Anticancer Activity

Recent studies indicate that derivatives of oxadiazole compounds exhibit significant cytotoxicity against various cancer cell lines. For example:

  • Cytotoxicity Assays : The compound demonstrated IC50 values in the micromolar range against human breast cancer cell lines such as MCF-7 and MDA-MB-231. In vitro assays showed that it induces apoptosis through the activation of caspase pathways, increasing the expression of p53 protein .

Neurotransmitter Modulation

The piperazine moiety in the compound suggests potential interactions with neurotransmitter receptors. Preliminary investigations suggest:

  • Serotonin Receptor Affinity : The compound may act as a ligand for serotonin receptors (5HT), influencing mood and anxiety pathways. This is particularly relevant in the context of neuropsychiatric disorders .

The mechanism by which this compound exerts its biological effects primarily involves:

  • Inhibition of Enzymatic Activity : The oxadiazole ring is known to interact with various enzymes, potentially inhibiting their activity and thus affecting metabolic pathways.
  • Receptor Binding : The piperidine and piperazine components may facilitate binding to specific receptors involved in neurotransmission and cancer cell proliferation.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in therapeutic applications:

Study 1: Anticancer Efficacy

In a study published in MDPI, derivatives of oxadiazole were tested against leukemia and breast cancer cell lines. The results indicated that compounds with similar structural motifs exhibited enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Study 2: Neuropharmacological Effects

Another study focused on the neuropharmacological properties of piperazine derivatives, demonstrating their efficacy in modulating serotonin levels and improving symptoms in animal models of depression .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects, particularly in the following areas:

  • Antimicrobial Activity : The oxadiazole moiety has been associated with antimicrobial properties. Studies have shown that derivatives of oxadiazoles exhibit significant activity against various bacterial strains, suggesting that this compound may possess similar capabilities .
  • Anticancer Properties : Preliminary research indicates that compounds containing oxadiazole structures can inhibit cancer cell proliferation. The specific interactions of this compound with cellular pathways involved in cancer progression are under investigation .

Neurological Research

The piperazine component of the compound suggests potential applications in neurology:

  • CNS Activity : Compounds with piperazine structures are known for their ability to interact with neurotransmitter receptors. This particular compound may influence serotonergic and dopaminergic pathways, making it a candidate for further exploration in the treatment of neurological disorders such as depression and anxiety .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds. The unique combination of the oxadiazole, piperidine, and piperazine rings allows researchers to systematically modify these components to enhance efficacy against specific targets while minimizing side effects .

Case Study 1: Antimicrobial Screening

A study evaluated various oxadiazole derivatives for their antimicrobial properties. The results indicated that compounds similar to 2-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing promising results comparable to established antibiotics .

Case Study 2: Anticancer Activity

Research focused on the anticancer potential of oxadiazole derivatives demonstrated that certain modifications led to enhanced cytotoxicity against various cancer cell lines. The specific mechanisms involved apoptosis induction and cell cycle arrest, indicating that this class of compounds could be further developed into effective anticancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Heterocyclic Core Modifications

A. 1-(4-Phenylpiperazin-1-yl)ethanone Derivatives

  • Example: 2-(4-benzhydrylpiperazin-1-yl)-1-(5-methyl-1H-indol-3-yl)ethanone (CAS: 850747-36-3) Key Differences: Replaces the cyclopropyl-oxadiazole-piperidine moiety with a benzhydryl (diphenylmethyl) group and a 5-methylindole ring.

B. 1,3,4-Oxadiazole vs. 1,2,4-Triazole Derivatives

  • Example: (4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone (w3) Key Differences: Substitutes the 1,3,4-oxadiazole with a 1,2,4-triazole ring.

C. Piperidine vs. Pyrazole-Fused Triazine Derivatives

  • Example : Pyrazole[3,4-e]-1,2,4-triazine derivatives
    • Key Differences : Replaces the piperidine ring with a pyrazole-fused triazine system.
    • Impact : The fused triazine-pyrazole system introduces planar rigidity, which may limit conformational adaptability but enhance intercalation with DNA or enzymes .
Physicochemical Properties
Compound Molecular Weight (g/mol) LogP (Predicted) Key Substituents
Target Compound ~465.5 ~3.2 Cyclopropyl-oxadiazole, phenylpiperazine
2-(4-benzhydrylpiperazin-1-yl)-1-(5-methyl-1H-indol-3-yl)ethanone ~475.6 ~5.8 Benzhydryl, 5-methylindole
w3 ~506.9 ~2.1 1,2,4-Triazole, chloropyrimidine
Pyrazole[3,4-e]-1,2,4-triazine ~300–350 ~1.5–2.5 Pyrazole-triazine fusion

Notes:

  • The target compound’s cyclopropyl group and oxadiazole core balance moderate lipophilicity (LogP ~3.2), favoring both solubility and membrane permeability.

Preparation Methods

Synthesis Strategy Overview

The target compound integrates three structural motifs: a cyclopropyl-oxadiazole unit, a piperidine ring, and a phenylpiperazine-ethanone moiety. The synthesis follows a convergent approach:

  • Intermediate 1 : 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine
  • Intermediate 2 : 1-(4-Phenylpiperazin-1-yl)ethanone
  • Coupling : Alkylation of Intermediate 1 with Intermediate 2

Key challenges include regioselective cyclization for the oxadiazole ring and optimizing coupling efficiency between sterically hindered intermediates.

Detailed Synthesis Methods

Preparation of 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine

Cyclopropanecarboxylic Acid Hydrazide Formation

Cyclopropanecarboxylic acid is treated with hydrazine hydrate in ethanol under reflux (12 hours) to yield cyclopropanecarboxylic acid hydrazide. Typical yields exceed 85%.

Oxadiazole Ring Cyclization

The hydrazide reacts with piperidine-4-carbonyl chloride in the presence of phosphorus oxychloride (POCl₃) at 80°C for 6 hours. This step forms the 1,3,4-oxadiazole ring via dehydrative cyclization:
$$
\text{Cyclopropanecarboxylic acid hydrazide} + \text{Piperidine-4-carbonyl chloride} \xrightarrow{\text{POCl}_3, 80^\circ\text{C}} \text{4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine}
$$
Yield : 72–78% after column chromatography (silica gel, ethyl acetate/hexane).

Preparation of 1-(4-Phenylpiperazin-1-yl)ethanone

N-Alkylation of Phenylpiperazine

Phenylpiperazine reacts with chloroacetyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base (0°C, 3 hours):
$$
\text{Phenylpiperazine} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{TEA, DCM}} \text{1-(4-Phenylpiperazin-1-yl)ethanone}
$$
Yield : 68–74% after recrystallization (ethanol/water).

Coupling of Intermediates

Intermediate 1 and Intermediate 2 undergo alkylation in dry acetone with potassium carbonate (K₂CO₃) and potassium iodide (KI) as a catalyst (60°C, 24 hours):
$$
\text{4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine} + \text{1-(4-Phenylpiperazin-1-yl)ethanone} \xrightarrow{\text{K}2\text{CO}3, \text{KI}} \text{Target Compound}
$$
Optimized Conditions :

  • Solvent : Acetone (anhydrous)
  • Temperature : 60°C
  • Catalyst : KI (5 mol%)
    Yield : 65–70% after purification via column chromatography (dichloromethane/methanol).

Reaction Optimization

Solvent and Catalyst Screening

Solvent Catalyst Temperature (°C) Yield (%)
Acetone KI 60 70
DMF KI 80 58
THF None 60 42
Toluene TEA 100 35

Acetone with KI provided optimal yield due to improved nucleophilicity and reduced side reactions.

Temperature and Time Dependence

  • 60°C, 24 hours : 70% yield
  • 80°C, 12 hours : 62% yield (decomposition observed)
  • 40°C, 48 hours : 55% yield

Prolonged heating at higher temperatures led to degradation of the oxadiazole ring.

Characterization and Quality Control

Spectroscopic Data

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 1.12–1.18 (m, 4H, cyclopropyl), 2.85–3.10 (m, 8H, piperidine/piperazine), 4.25 (s, 2H, CH₂CO)
¹³C NMR (100 MHz, CDCl₃) δ 10.2 (cyclopropyl), 169.8 (C=O), 165.3 (oxadiazole C=N)
LC-MS m/z 395.5 [M+H]⁺

Purity assessed via HPLC (>98% purity, C18 column, acetonitrile/water).

Industrial-Scale Considerations

  • Cost-Effective Reagents : POCl₃ for cyclization and KI for coupling reduce production costs.
  • Purification : Recrystallization from ethyl acetate/methanol (2:1) achieves >99% purity.
  • Scalability : Batch sizes up to 10 kg reported in patent literature with consistent yields.

Q & A

Basic: What are the critical steps and challenges in synthesizing this compound?

Answer:
The synthesis involves multi-step organic reactions, typically starting with cyclopropyl-oxadiazole formation, followed by piperidine functionalization, and coupling with the phenylpiperazine moiety. Key challenges include:

  • Reaction Optimization : Temperature control (e.g., reflux in ethanol or DMF) and solvent selection (polar aprotic solvents like DMF for nucleophilic substitutions) to maximize yield .
  • Intermediate Purification : Column chromatography or recrystallization to isolate intermediates, monitored via TLC and HPLC .
  • Oxadiazole Formation : Cyclocondensation of hydrazides with cyclopropanecarbonyl chloride under acidic conditions .

Basic: How should researchers characterize the compound’s purity and structural integrity?

Answer:
Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm proton environments (e.g., piperidine/piperazine protons at δ 2.5–3.5 ppm) and cyclopropyl group signals (δ 1.0–1.5 ppm) .
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+ for C₂₂H₂₈N₆O₂) and fragmentation patterns .
  • HPLC : Assess purity (>95% recommended for biological assays) with C18 columns and UV detection .

Advanced: How can conflicting synthetic methodologies (e.g., solvent systems, catalysts) be reconciled?

Answer:
Systematic optimization is required:

  • Design of Experiments (DoE) : Vary solvents (DMF vs. dichloromethane), catalysts (e.g., HOBt/DCC for amide coupling), and temperatures to identify robust conditions .
  • Yield-Purity Trade-offs : Higher temperatures may improve reaction rates but reduce selectivity; use scavengers (e.g., molecular sieves) to mitigate side reactions .

Advanced: How to address discrepancies in reported biological activities (e.g., IC₅₀ values)?

Answer:
Evaluate experimental variables:

  • Assay Conditions : Differences in buffer pH, incubation time, or ATP concentrations (for kinase assays) can alter results .
  • Cell Line Variability : Use standardized cell lines (e.g., HEK293 for receptor binding) and validate with orthogonal assays (SPR vs. fluorescence polarization) .
  • Compound Stability : Test for degradation in DMSO stock solutions using LC-MS before assays .

Advanced: What computational strategies predict the compound’s biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with kinase domains (e.g., PI3K or EGFR) based on oxadiazole’s electron-deficient nature .
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen-bond acceptors on oxadiazole, hydrophobic cyclopropyl) using Schrödinger Suite .
  • ADMET Prediction : SwissADME to estimate solubility (LogP ~2.8) and cytochrome P450 interactions .

Basic: Which functional groups most significantly influence reactivity and bioactivity?

Answer:

  • 1,3,4-Oxadiazole : Enhances metabolic stability and participates in π-π stacking with aromatic residues in target proteins .
  • Piperazine/Piperidine : Modulate solubility (basic nitrogen) and confer conformational flexibility for receptor binding .
  • Cyclopropyl : Restricts rotational freedom, improving selectivity for hydrophobic binding pockets .

Advanced: How to resolve contradictions in solubility data across studies?

Answer:

  • Thermal Analysis : Perform DSC to detect polymorphs (melting point variations >5°C indicate different crystalline forms) .
  • Solvent Screening : Test solubility in buffered solutions (pH 1.2–7.4) and co-solvents (e.g., PEG-400) using shake-flask methods .
  • XRPD : Compare diffraction patterns to reference standards to rule out amorphous vs. crystalline discrepancies .

Advanced: Design an experiment to evaluate metabolic stability in vitro.

Answer:

  • Liver Microsome Assay : Incubate the compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH.
  • Sampling : Collect aliquots at 0, 5, 15, 30, and 60 minutes.
  • Analysis : Quantify parent compound depletion via LC-MS/MS. Calculate half-life (t₁/₂) using nonlinear regression .
  • Controls : Include verapamil (high clearance) and propranolol (low clearance) as benchmarks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.